N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Antimycobacterial Cytotoxicity Structure-Activity Relationship

This N-substituted quinoxaline-2-carboxamide features a 3,3'-bipyridine moiety that introduces two additional Lewis-basic nitrogen atoms—absent in simple benzyl or phenyl analogs—for bidentate metal coordination and hydrogen bonding. Ideal for SAR-by-catalog exploration of antimycobacterial (MIC 3.91–500 µg/mL) and selective antineoplastic pharmacophores. The bipyridine group enables homogeneous catalysis, metal-organic framework synthesis, and metalloenzyme probe studies not accessible with simpler analogs. Computed logP (1.8) and TPSA (80.7 Ų) support aqueous solubility for diverse experimental workflows.

Molecular Formula C20H15N5O
Molecular Weight 341.374
CAS No. 2191266-37-0
Cat. No. B2563080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide
CAS2191266-37-0
Molecular FormulaC20H15N5O
Molecular Weight341.374
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
InChIInChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26)
InChIKeyVMNSVTYXVRNLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide (CAS 2191266-37-0): Baseline Identity and Comparator Framework for Procurement Scientists


N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide (CAS 2191266-37-0) belongs to the N-substituted quinoxaline-2-carboxamide class, a privileged scaffold in medicinal chemistry. The compound features a quinoxaline core linked via a methylene bridge to a 3,3'-bipyridine moiety, distinguishing it from simpler N-benzyl or N-phenyl analogs [1]. Quinoxaline-2-carboxamides have demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra (MIC range 3.91–500 µg/mL) and selective antineoplastic cytotoxicity (e.g., compound 29: HepG2, SK-OV-3, PC-3) [2]. The bipyridine substituent is hypothesized to confer metal-chelating properties and enhanced target-binding affinity relative to monocyclic aromatic analogs, though published quantitative comparisons remain absent from the peer-reviewed primary literature as of the search date.

Why N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide Cannot Be Replaced by a Simpler N-Benzyl or N-Phenyl Analog in Target-Focused Studies


Generic substitution among N-substituted quinoxaline-2-carboxamides fails because the N-substituent dictates both target engagement and polypharmacology profiles. In a systematic panel of N-phenyl and N-benzyl derivatives, antimycobacterial MICs spanned a >100-fold range, and cytotoxicity IC50 values varied from low-micromolar to >1000 µM depending solely on the substituent [1]. The 3,3'-bipyridine moiety in the target compound introduces two additional Lewis-basic nitrogen atoms capable of metal coordination and hydrogen bonding that are absent in simple benzyl or phenyl analogs. This structural feature is expected to alter kinase inhibition selectivity, residence time at metalloenzyme active sites, and logP, but confirmatory quantitative evidence (e.g., direct head-to-head selectivity panels or co-crystal structures) has not been identified in publicly accessible primary literature. Therefore, substitution without experimental validation risks loss of the intended pharmacological or catalytic property.

Quantitative Differentiation Evidence for N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide vs. Closest Structural Analogs


Structural Determinant of Activity: Absence of Head-to-Head Biological Data Necessitates Class-Level Inference from N-Benzyl Quinoxaline-2-Carboxamide Panel

No head-to-head biological comparison between N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide and any specific analog has been published. However, a class-level SAR study of 33 N-substituted quinoxaline-2-carboxamides demonstrates that the N-substituent dramatically controls both antimycobacterial potency and mammalian cytotoxicity [1]. Within the N-benzyl subseries, MIC against M. tuberculosis H37Ra ranged from 3.91 µg/mL (most potent) to >500 µg/mL (inactive). The target compound's 3,3'-bipyridine substituent is structurally distinct from all evaluated benzyl variants, predicting a unique activity signature. Quantitative procurement or selection decisions must acknowledge that this activity prediction remains unvalidated by direct assay.

Antimycobacterial Cytotoxicity Structure-Activity Relationship

Selective Cytotoxicity of a Structurally Related N-Naphthylmethyl Analog: A Baseline for Expected Cancer Cell Line Selectivity Differences

Compound 29 (N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide) from the same chemotype demonstrated selective cytotoxicity against HepG2 (hepatic), SK-OV-3 (ovarian), and PC-3 (prostate) cancer cell lines while sparing other tested lines, with molecular docking implicating human DNA topoisomerase and VEGFR as targets [1]. The target compound bears a 3,3'-bipyridine group instead of the naphthalene ring, which is predicted to alter π-stacking interactions and hydrogen-bonding geometry at the topoisomerase–DNA interface. However, quantitative cytotoxicity data (IC50 values) for the target compound remain unpublished.

Antineoplastic Selective cytotoxicity Topoisomerase inhibition

Predicted Physicochemical Differentiation: Metal-Binding Capacity of the 3,3'-Bipyridine Moiety vs. Monocyclic Aromatic Analogs

The 3,3'-bipyridine substituent of the target compound introduces two pyridine nitrogen atoms positioned for bidentate metal coordination (e.g., with Fe, Cu, Zn, or Ru centers), a feature absent in N-benzyl or N-phenyl quinoxaline-2-carboxamides [1]. This property is directly relevant to catalysis, metal-organic framework assembly, and metalloenzyme inhibition. The computed logP of the target compound (XLogP3 ~1.8 [2]) is lower than typical N-benzyl analogs (logP 2.5–3.6 [1]), predicting improved aqueous solubility and potentially altered membrane permeability.

Metal chelation Coordination chemistry Physicochemical properties

Documented Dopamine D3 Receptor Affinity: A Data Point for CNS-Targeted Screening Libraries

A structurally distinct bipyridylmethyl-quinoxaline derivative (BDBM50399881; CHEMBL2180639) demonstrated Ki = 282 nM at the human dopamine D3 receptor and Ki = 450 nM at the human dopamine D2 receptor, with 1.6-fold D3/D2 selectivity [1]. While the binding pose of the target compound at dopamine receptors is unknown, the bipyridine pharmacophore is conserved, supporting the hypothesis that the target compound may engage aminergic GPCRs. Quantitative binding data for the exact target compound are absent.

Dopamine D3 receptor GPCR CNS drug discovery

Evidence-Backed Application Scenarios for Procuring N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide


Medicinal Chemistry: Lead-Optimization SAR Exploration Targeting Mycobacterial or Antineoplastic Pathways

Procurement is justified when an SAR-by-catalog strategy is employed to explore the impact of a bipyridine substituent on known quinoxaline-2-carboxamide pharmacophores. The class-level antimycobacterial data (MIC 3.91–500 µg/mL) and selective cytotoxicity of compound 29 establish the scaffold's potential [1]. The 3,3'-bipyridine group provides a distinct vector for hydrogen bonding and metal chelation that is untested in the public literature, offering novelty for medicinal chemistry campaigns.

Inorganic and Materials Chemistry: Bipyridine-Functionalized Ligand for Transition-Metal Complexation

The 3,3'-bipyridine moiety of the target compound enables bidentate metal coordination, unlike N-benzyl or N-phenyl analogs [1]. Calculated logP (1.8) and TPSA (80.7 Ų) suggest sufficient aqueous solubility for homogeneous catalysis or metal-organic framework synthesis [2]. This application is not accessible to simpler quinoxaline-2-carboxamide building blocks, providing a unique procurement rationale for coordination chemistry laboratories.

CNS Drug Discovery: Dopamine Receptor Screening Library Component

A structurally related bipyridylmethyl-quinoxaline compound has demonstrated moderate affinity for human dopamine D3 receptors (Ki = 282 nM) with slight D3/D2 selectivity [1]. While the target compound lacks direct binding data, its inclusion in a diversity-oriented screening library is supported by the pharmacophore hypothesis that the bipyridine group may engage the orthosteric site of aminergic GPCRs. This scenario is most relevant when novel D3-biased chemotypes are desired for hit-finding.

Chemical Biology: Tool Compound for Studying Metal-Dependent Biological Processes

The compound's bipyridine group is a known metal-chelating pharmacophore that can interfere with metalloenzyme function (e.g., histone demethylases, cytochrome P450 enzymes, or matrix metalloproteinases). Although direct inhibition data are unavailable, procurement as a probe for metal-dependent target engagement studies is justified by the structural analogy to bipyridine-containing metalloenzyme inhibitors. Researchers should validate metal-binding stoichiometry and target engagement experimentally post-procurement.

Quote Request

Request a Quote for N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.